(Phe2,Orn8)-oxytocin

Catalog No.
S12877437
CAS No.
M.F
C42H65N13O11S2
M. Wt
992.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Phe2,Orn8)-oxytocin

Product Name

(Phe2,Orn8)-oxytocin

IUPAC Name

(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-benzyl-13-[(2S)-butan-2-yl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C42H65N13O11S2

Molecular Weight

992.2 g/mol

InChI

InChI=1S/C42H65N13O11S2/c1-3-22(2)34-41(65)50-26(13-14-31(45)56)37(61)52-28(18-32(46)57)38(62)53-29(21-68-67-20-24(44)35(59)51-27(39(63)54-34)17-23-9-5-4-6-10-23)42(66)55-16-8-12-30(55)40(64)49-25(11-7-15-43)36(60)48-19-33(47)58/h4-6,9-10,22,24-30,34H,3,7-8,11-21,43-44H2,1-2H3,(H2,45,56)(H2,46,57)(H2,47,58)(H,48,60)(H,49,64)(H,50,65)(H,51,59)(H,52,61)(H,53,62)(H,54,63)/t22-,24-,25-,26-,27-,28-,29-,30-,34-/m0/s1

InChI Key

DHMCDFJJCGVQSC-OVCMMVBBSA-N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

(Phe2,Orn8)-oxytocin is a cyclic peptide.

(Phe2,Orn8)-oxytocin is a synthetic cyclic peptide analog characterized by the substitution of phenylalanine at position 2 and ornithine at position 8. Despite its structural derivation from oxytocin, these specific amino acid replacements fundamentally alter its pharmacological profile, transforming it into a highly selective V1 vasopressin receptor (V1a) agonist with minimal affinity for oxytocin (OXTR) or V2 vasopressin receptors. In procurement and experimental design, this compound is utilized as a precision pharmacological tool to isolate V1-mediated physiological responses—such as vasoconstriction, smooth muscle contractility, and specific neurobehavioral pathways—without the confounding antidiuretic or broad-spectrum receptor activation seen with native arginine vasopressin (AVP) or oxytocin [1].

Research Fit

Workflow V1a receptor signaling pathway studies
Selection Selective V1a agonism with minimal V2 activity
Use Context Tool for dissecting V1a-mediated responses in vitro and in vivo

Substituting (Phe2,Orn8)-oxytocin with native arginine vasopressin (AVP) or oxytocin critically compromises experimental integrity in receptor-specific studies. AVP acts as a dual agonist, activating both V1 (pressor) and V2 (antidiuretic/fibrinolytic) receptors, making it impossible to isolate V1-driven hemodynamic or neural responses from secondary V2-mediated physiological changes [1]. Conversely, despite its nomenclature, (Phe2,Orn8)-oxytocin lacks meaningful affinity for the oxytocin receptor (OXTR); substituting it with native oxytocin or OXTR-specific analogs like [Thr4,Gly7]-oxytocin will activate entirely divergent signaling cascades (e.g., anxiolytic rather than fear-mediating pathways in the amygdala) [2]. For rigorous pharmacological mapping, procurement of the exact (Phe2,Orn8) modification is mandatory to ensure orthogonal V1/AVPR activation.

Substitution Risk

Oxytocin Binds both OT and V1a receptors; may confound V1a-specific readouts
Arginine Vasopressin Mixed V1a/V2 agonism may introduce fluid-balance artifacts
Other oxytocin analogs V2-mediated effects may shift experimental specificity

V1 Pressor Response Isolation

While native Arginine Vasopressin (AVP) activates both V1 (vasoconstriction) and V2 (antidiuretic/heart rate modulation) receptors, (Phe2,Orn8)-oxytocin acts as a highly selective V1-receptor agonist. In conscious rat models with autonomic blockade, (Phe2,Orn8)-oxytocin demonstrates potent V1-mediated pressor sensitivity increases comparable to AVP, but completely lacks the V2-mediated heart rate modulation and plasminogen activator responses seen with AVP or the selective V2 agonist Desmopressin [1].

Evidence DimensionV1 vs V2 Receptor Activation (Hemodynamic Response)
Target Compound DataPotent V1 pressor response; zero V2-mediated heart rate decrease or fibrinolytic surge.
Comparator Or BaselineAVP (mixed V1/V2 activation) / Desmopressin (potent V2 activation).
Quantified DifferenceComplete isolation of V1 pressor activity without confounding V2-mediated antidiuretic or secondary heart rate effects.
ConditionsIn vivo conscious rat models (autonomic blockade) and fibrinolytic assays.

For researchers mapping cardiovascular reflexes or developing V1-specific therapeutics, this compound eliminates the confounding variables introduced by V2 receptor cross-activation.

Hemodynamic Support in Septic Shock
Head-to-head
Reduced norepinephrine requirement (p<0.05) vs. norepinephrine alone
Reported hemodynamic endpoint context
Ovine fecal peritonitis model; n=8 per group

AVPR vs OXTR Circuit Mapping

Despite being an oxytocin analog, (Phe2,Orn8)-oxytocin selectively activates vasopressin receptors (AVPR) rather than oxytocin receptors (OXTR). In studies of the central amygdala (CeA), (Phe2,Orn8)-oxytocin specifically activates AVPR+ neurons in the medial central amygdala (CeM), which project to the periaqueductal gray to mediate freezing behavior. In contrast, the comparator [Thr4,Gly7]-oxytocin (TGOT) selectively activates OXTR+ neurons in the lateral central amygdala (CeL) [1].

Evidence DimensionReceptor-Specific Neural Activation
Target Compound DataSelective activation of AVPR+ neurons in CeM.
Comparator Or Baseline[Thr4,Gly7]-oxytocin (TGOT) (selectively activates OXTR+ neurons in CeL).
Quantified DifferenceOrthogonal receptor activation allowing precise functional dissection of CeL (OXTR) vs CeM (AVPR) pathways.
ConditionsIn vivo / ex vivo central amygdala (CeA) mapping and behavioral freezing models.

Procurement of this specific analog is mandatory for neuroscientists needing to pharmacologically isolate vasopressin-driven fear responses from oxytocin-driven social/anxiolytic responses in the brain.

Smooth Muscle Contraction EC50
Data to verify
EC50 = 280 nM
Reported potency context for ex vivo assay
Rabbit epididymis tissue; lot consistency verification advised

V1-Mediated Smooth Muscle Contraction

(Phe2,Orn8)-oxytocin serves as a reliable pharmacological tool for inducing V1-mediated smooth muscle contraction. In ex vivo preparations of rabbit epididymis, the compound induces sustained tissue contractility with a well-defined EC50 value of 280 nM [1]. This provides a measurable, reproducible baseline for evaluating V1 receptor function in peripheral tissues, distinguishing it from non-specific contractile agents.

Evidence DimensionEx Vivo Contractility (EC50)
Target Compound DataEC50 = 280 nM for sustained contractility.
Comparator Or BaselineUnstimulated baseline tissue.
Quantified DifferenceDose-dependent, V1-specific sustained contraction at nanomolar concentrations.
ConditionsRabbit epididymis smooth muscle preparation.

Provides a standardized, reproducible V1 agonist for ex vivo tissue assays, ensuring lot-to-lot consistency in smooth muscle pharmacology studies.

V1 vs V2 Receptor Selectivity
Class-level
V1 active (D50 ~7 nM); V2 inactive
Reported V1/V2 selectivity context
Trout pituitary ACTH release assay
V1a-Selective Binding vs OT
Class-level
Preferential V1 (R2) site binding
Reported receptor binding context
Rabbit endometrial membrane radioligand assay

Cardiovascular & Hemodynamic Research

Due to its strict V1 selectivity, (Phe2,Orn8)-oxytocin is the preferred procurement choice for in vivo models studying baroreflex buffering and pressor responses. It allows researchers to induce vasoconstriction without the confounding antidiuretic or heart-rate modulating effects inherent to native AVP [1].

Neurobehavioral Circuit Mapping

In neurobiology, particularly in studies of the amygdala and fear conditioning, this compound is essential for selectively activating AVPR+ neural populations. It enables the precise functional dissection of freezing behaviors (AVPR-mediated) from social or anxiolytic behaviors (OXTR-mediated) [2].

Ex Vivo Smooth Muscle Pharmacology

The compound's reliable induction of smooth muscle contractility (EC50 = 280 nM) makes it a standard reference material for ex vivo tissue assays, such as epididymal or vascular smooth muscle preparations, requiring a reproducible V1 agonist [3].

Application Fit

Application
Selection Property
Validation Focus
V1a signaling dissection in mixed receptor tissues
V1a-preferring binding over OT receptors
Co-expression model validation
Vasopressor research in distributive shock models
Reported hemodynamic V1a selectivity
Norepinephrine-sparing endpoint context
Ex vivo V1a contractility assay
EC50 benchmark for tissue responsiveness
Lot-to-lot activity verification
Neuronal V1a calcium signaling
V1a-selective calcium mobilization
Antagonist-reversible response verification

XLogP3

-4.1

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

12

Exact Mass

991.43679229 Da

Monoisotopic Mass

991.43679229 Da

Heavy Atom Count

68

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